molecular formula C21H26N6O4S B2623140 2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 920203-39-0

2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B2623140
CAS No.: 920203-39-0
M. Wt: 458.54
InChI Key: KENFXTYAFIKRKA-UHFFFAOYSA-N
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Description

2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, a piperazine ring, and a nitrophenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using 4-methylpiperazine as a nucleophile.

    Thioether Formation: The thioether linkage is formed by reacting the quinazoline derivative with a thiol compound.

    Acetamide Formation: The final step involves the acylation of the thioether with 4-nitrophenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to proteins or nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential pharmacological properties can be explored. Its ability to interact with specific molecular targets could lead to the development of new therapeutic agents for various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide likely involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The piperazine ring and nitrophenyl group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-chlorophenyl)acetamide
  • 2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide lies in its nitrophenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O4S/c1-24-10-12-25(13-11-24)26-18-5-3-2-4-17(18)20(23-21(26)29)32-14-19(28)22-15-6-8-16(9-7-15)27(30)31/h6-9H,2-5,10-14H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENFXTYAFIKRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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